molecular formula C20H27N5O5S2 B2775260 N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 872621-86-8

N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2775260
CAS No.: 872621-86-8
M. Wt: 481.59
InChI Key: HSBWFNFKXGQDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that has sparked interest across multiple research fields due to its unique structural features and potential applications. This compound combines several functional groups that may contribute to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available azepan-1-yl acetic acid, 1,3,4-oxadiazole derivatives, and 4-(N,N-dimethylsulfamoyl)benzoyl chloride.

  • Synthesis Steps

    • Formation of the Amide Bond: : A condensation reaction between azepan-1-yl acetic acid and 4-(N,N-dimethylsulfamoyl)benzoyl chloride, possibly using coupling reagents like EDCI and a base like triethylamine.

    • Cyclization to Form Oxadiazole: : The intermediate undergoes cyclization to incorporate the oxadiazole ring, often using dehydrating agents or acidic conditions.

    • Final Thioether Formation:

Industrial Production Methods

In industrial settings, optimizations such as continuous flow synthesis might be employed to ensure higher yields, purity, and efficiency. Standard equipment like reactors, distillation units, and chromatography systems are crucial for scaling up production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Given its structural complexity, the compound could undergo various redox reactions, potentially modifying the thioether or oxadiazole moieties.

  • Substitution Reactions: : The benzamide and thioether groups might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidants: : Hydrogen peroxide, potassium permanganate.

  • Reductants: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nitration mixtures, acylation reagents.

Major Products Formed

  • Oxidation Products: : Sulfoxides or sulfones from the thioether group.

  • Reduction Products: : Reduction of the oxadiazole ring to form more reactive intermediates.

Scientific Research Applications

Chemistry

This compound serves as a precursor for synthesizing other complex molecules or as a building block in organic synthesis due to its multiple functional groups.

Biology and Medicine

Investigations focus on its potential as a pharmacophore, aiming to develop new drugs targeting specific biological pathways. Its structural elements suggest possible activities against enzymes or receptors involved in disease processes.

Industry

In industrial applications, it might be used in materials science, particularly in developing new polymers or advanced materials with specific properties due to its unique chemical structure.

Mechanism of Action

The compound's biological activities are hypothesized to involve interactions with specific molecular targets, such as:

  • Enzymes: : Inhibiting or modulating enzyme activities due to its binding potential.

  • Receptors: : Interacting with cell surface or intracellular receptors, altering signaling pathways.

The oxadiazole ring and thioether groups may be particularly crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-((2-(piperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Similar backbone but with a piperidine ring instead of azepane.

  • N-((5-((2-(morpholin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Morpholine ring substitution.

Uniqueness

The azepane ring in N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide may provide distinct steric and electronic effects, possibly enhancing its binding properties or altering its reactivity compared to piperidine or morpholine analogs.

This covers the various facets of this compound. How’s that for a deep dive?

Properties

IUPAC Name

N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S2/c1-24(2)32(28,29)16-9-7-15(8-10-16)19(27)21-13-17-22-23-20(30-17)31-14-18(26)25-11-5-3-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBWFNFKXGQDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.